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Compound of Interest

Compound Name: ANILOFOS OXON

CAS No.: 171980-56-6

Cat. No.: B1142930 Get Quote

Comparative Toxicity Guide: Anilofos vs.
Anilofos Oxon
Executive Summary
Anilofos (S-[2-[(4-chlorophenyl)(1-methylethyl)amino]-2-oxoethyl] O,O-dimethyl

phosphorodithioate) is a commercially significant organophosphate herbicide. However, its

toxicological profile is distinct from its activated metabolite, Anilofos Oxon.

While Anilofos itself acts as a "pro-poison" with moderate mammalian toxicity (Rat Oral LD

~1681 mg/kg), it requires metabolic bioactivation to exert significant neurotoxicity. In contrast,
Anilofos Oxon is the direct, potent inhibitor of acetylcholinesterase (AChE). This guide
delineates the critical potency gap between the parent compound and its oxon derivative,
providing the experimental framework to quantify this difference in vitro and in vivo.

Mechanistic Bioactivation: The Potency Shift
The core difference in toxicity stems from the oxidative desulfuration of the phosphorus moiety.

Anilofos possesses a thiono group (

), which is sterically and electronically less reactive toward the serine hydroxyl group in the
AChE active site.
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Upon ingestion or absorption, hepatic Cytochrome P450 enzymes (specifically CYP isoforms)

catalyze the replacement of sulfur with oxygen, yielding Anilofos Oxon (

). This oxon form possesses a highly electrophilic phosphorus center, increasing its
phosphorylation potential by orders of magnitude (typically 100–1000x fold increase in
bimolecular rate constants,

, for similar OPs).

Pathway Visualization
The following diagram illustrates the metabolic conversion and the subsequent neurotoxic

cascade.
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Caption: Metabolic bioactivation of Anilofos to Anilofos Oxon via CYP450-mediated oxidative

desulfuration, leading to AChE phosphorylation.[1]

Comparative Toxicity Profile
The following data consolidates the physicochemical and toxicological distinctions. Note that

while Anilofos has established regulatory data, the Oxon is a transient metabolite in vivo, and

its specific data often requires extrapolation from direct biochemical assays.
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Feature Anilofos (Parent) Anilofos Oxon (Metabolite)

Structure
Phosphorodithioate (

)

Phosphorothiolate (

)

Primary Role Herbicide (Pro-poison) Active Neurotoxin

AChE Inhibition (

)

Low Potency (>10

M)
High Potency (nM range)

Oral Toxicity (Rat) mg/kg [1]
Est. 10-100x more toxic than

parent

Metabolic Requirement Requires CYP450 activation Direct acting

Genotoxicity

Mixed

(Micronucleus/Chromosomal

Aberrations reported) [2]

Likely the primary genotoxic

agent

*Note: Pure Anilofos shows minimal inhibition in vitro unless liver microsomes (S9 fraction) are

added to generate the oxon.

Experimental Methodologies for Potency
Verification
To objectively compare the potency of Anilofos vs. Anilofos Oxon, researchers must utilize a

Differential Inhibition Assay. This protocol distinguishes between intrinsic inhibition (Oxon) and

bioactivation-dependent inhibition (Parent).

Protocol: Modified Ellman’s Assay with Microsomal
Activation
Objective: Determine the

shift between Parent and Oxon.

Reagents:
Enzyme Source: Recombinant Human AChE (rhAChE) or Rat Brain Homogenate.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b1142930?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1142930?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Metabolic System: Rat Liver Microsomes (S9 Fraction) + NADPH generating system (for

Parent activation).

Substrate: Acetylthiocholine iodide (ATCh).

Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB).

Workflow Steps:
Preparation:

Dissolve Anilofos and Anilofos Oxon (synthesized standard) in DMSO.

Prepare serial dilutions (

M to

M).

Incubation (Two Parallel Arms):

Arm A (Direct Potency): Incubate AChE + Inhibitor (Oxon or Parent) in phosphate buffer

(pH 8.0) for 15 mins at 37°C. Crucial: No microsomes.

Arm B (Bioactivation Potential): Incubate AChE + Inhibitor (Parent) + S9 Mix + NADPH for

30 mins at 37°C.

Measurement:

Add DTNB and ATCh substrate.

Measure absorbance at 412 nm kinetically for 10 minutes.

Calculation:

Plot % Inhibition vs. Log[Concentration].

Calculate

using non-linear regression (Sigmoidal dose-response).
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Expected Results Visualization
The following graph logic demonstrates the expected outcome of this experiment.

Arm A: Anilofos (Parent)
Result: High IC50 (>10 µM)

Interpretation: Poor Direct Inhibitor

Arm A: Anilofos Oxon
Result: Low IC50 (<100 nM)

Interpretation: Potent Direct Inhibitor

Comparison demonstrates
>100x Potency Gap

Arm B: Anilofos + S9
Result: Shifted IC50 (~nM range)

Interpretation: Bioactivation Confirmed

Confirms P=S to P=O
Metabolic Requirement
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Caption: Logical flow of experimental results confirming the potency disparity and metabolic

dependency.

Synthesis & Handling of Anilofos Oxon
For researchers unable to purchase the oxon standard, it is often synthesized via oxidation of

the parent compound.

Chemical Oxidation: Reaction of Anilofos with m-chloroperoxybenzoic acid (m-CPBA) in

dichloromethane at 0°C.

Purification: Silica gel chromatography is required to remove the m-chlorobenzoic acid

byproduct.

Safety Warning: Anilofos Oxon is a potent neurotoxin. Unlike the parent herbicide, it poses

an immediate respiratory arrest risk upon inhalation or skin contact. All handling must occur

in a Biosafety Level 2 (BSL-2) hood with full PPE (double nitrile gloves, respirator).

Conclusion
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The toxicity of Anilofos is driven almost entirely by its conversion to Anilofos Oxon. While the

parent compound is moderately toxic and suitable for agricultural application with standard

precautions, the oxon represents the "true" toxicant with an inhibitory potency toward AChE

that is orders of magnitude higher. Drug development and toxicology studies must account for

this bioactivation step; in vitro screens lacking metabolic competence (S9) will dangerously

underestimate the toxicity of the parent compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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